4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
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Overview
Description
4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL is a complex organic compound characterized by the presence of a nitro group, an imine group, and an octafluoropentyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL typically involves multiple steps, including the nitration of phenol derivatives, formation of imine linkages, and introduction of the octafluoropentyl ether group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by subsequent reactions to introduce the imine and ether functionalities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or amine-substituted phenols.
Scientific Research Applications
4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. The octafluoropentyl ether group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: A simpler nitro compound with similar reactivity but lacking the imine and ether functionalities.
4-Nitrophenol: Another nitrophenol derivative with different substitution patterns.
2,4-Dinitrophenol: Contains two nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4-NITRO-2-[({2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}IMINO)METHYL]PHENOL is unique due to the combination of its nitro, imine, and octafluoropentyl ether groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H12F8N2O4 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
4-nitro-2-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H12F8N2O4/c19-15(20)17(23,24)18(25,26)16(21,22)9-32-14-4-2-1-3-12(14)27-8-10-7-11(28(30)31)5-6-13(10)29/h1-8,15,29H,9H2 |
InChI Key |
NMFNLJSQUSRLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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